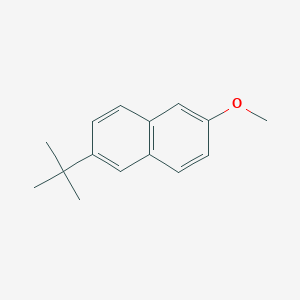

2-(tert-Butyl)-6-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-15(2,3)13-7-5-12-10-14(16-4)8-6-11(12)9-13/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZPCADEYPTDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(tert-Butyl)-6-methoxynaphthalene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

This compound is a substituted naphthalene derivative. The introduction of the bulky tert-butyl group can significantly alter the steric and electronic properties of the naphthalene core, making it a useful building block in the synthesis of more complex molecules. The most common and direct route to this compound is the Friedel-Crafts alkylation of 2-methoxynaphthalene.

Primary Synthesis Pathway: Friedel-Crafts Alkylation

The core of the synthesis strategy involves the electrophilic substitution of a tert-butyl group onto the electron-rich naphthalene ring of 2-methoxynaphthalene. The methoxy group at the 2-position directs the incoming electrophile primarily to the 6-position, leading to the desired product.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Friedel-Crafts alkylation of 2-methoxynaphthalene.

Key Reagents and Catalysts

-

Starting Material: 2-Methoxynaphthalene is the aromatic substrate. Its synthesis from 2-naphthol is a well-established process involving methylation with agents like dimethyl sulfate or methyl iodide.[1][2]

-

Alkylating Agent: tert-Butanol is a commonly used source for the tert-butyl carbocation under acidic conditions. Isobutylene can also be employed.[3][4]

-

Catalyst: A variety of solid acid catalysts are effective, with large-pore zeolites showing high selectivity.[4] Lewis acids such as AlCl₃ are also traditionally used in Friedel-Crafts reactions, though they can lead to environmental concerns.[4]

Quantitative Data Summary

The choice of catalyst significantly impacts the conversion of 2-methoxynaphthalene and the selectivity towards the desired this compound isomer. The following table summarizes key performance data from a study on the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over large-pore zeolites.[4]

| Catalyst | Reaction Temperature (°C) | 2-Methoxynaphthalene Conversion (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) |

| H-MOR | 160 | 65 | 96 |

| H-Y | 160 | ~100 (after 6h) | Lower than H-MOR |

Note: Over H-Y zeolite, significant side reactions such as dialkylation and demethylation were observed.[4]

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on the literature for the selective synthesis of 6-tert-butyl-2-methoxynaphthalene using a zeolite catalyst.[4]

Materials:

-

2-Methoxynaphthalene (10 mmol, 1.58 g)

-

tert-Butanol (20 mmol, 1.48 g)

-

H-MOR zeolite catalyst (0.5 g), freshly calcined

-

Cyclohexane (solvent, 100 ml)

Equipment:

-

High-pressure autoclave with a magnetic stirrer

-

Heating mantle with temperature controller

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph (GC) for reaction monitoring and product analysis

-

Column chromatography setup for purification

Procedure:

-

Catalyst Preparation: The H-MOR zeolite catalyst is calcined at 500°C for 6 hours with a ramping rate of 60°C/h to ensure it is free of moisture and activated.[4]

-

Reaction Setup: In a high-pressure autoclave, 1.58 g (10 mmol) of 2-methoxynaphthalene, 1.48 g (20 mmol) of tert-butanol, and 100 ml of cyclohexane are added.[4]

-

Reaction Execution: The freshly calcined H-MOR zeolite (0.5 g) is added to the autoclave. The vessel is sealed and the reaction mixture is heated to 160°C with continuous stirring.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography to determine the conversion of 2-methoxynaphthalene and the selectivity for the products.

-

Work-up: After the desired conversion is reached (e.g., 6 hours), the autoclave is cooled to room temperature. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to isolate the 6-tert-butyl-2-methoxynaphthalene.[4]

Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, the methoxy group, and the tert-butyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

For a related compound, 2-tert-butoxy-6-methoxynaphthalene, the following ¹H NMR data has been reported (300 MHz, CDCl₃): δ 7.67-7.60 (2H, m, ArH), 7.34 (1H, d, J 2.1, ArH), 7.18–7.09 (3H, m, ArH), 3.89 (3H, s, CH₃), 1.38 (9H, s, t-Bu).[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is effectively achieved through the Friedel-Crafts alkylation of 2-methoxynaphthalene. The use of large-pore zeolite catalysts, such as H-MOR, offers a highly selective and environmentally friendlier alternative to traditional Lewis acid catalysts. This guide provides a solid foundation for researchers to reproduce and potentially optimize this synthesis in a laboratory setting. Further research could focus on catalyst recycling and process scale-up for industrial applications.

References

An In-depth Technical Guide to the Chemical Properties of 2-(tert-Butyl)-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(tert-Butyl)-6-methoxynaphthalene (CAS No. 37436-34-3), a substituted naphthalene derivative of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physical and spectroscopic characteristics, synthesis, and reactivity. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Logical relationships and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is an aromatic ether and a member of the substituted naphthalene family. Its structural features, comprising a bulky tert-butyl group and a methoxy substituent on the naphthalene core, impart specific steric and electronic properties that influence its reactivity and potential applications. This guide aims to be a central resource for professionals working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 37436-34-3 | [1] |

| Molecular Formula | C₁₅H₁₈O | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature. | N/A |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Expected to be soluble in common organic solvents. | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Infrared (IR) spectroscopic data for this specific isomer is not detailed in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 7.7 | m | 4H | Aromatic Protons |

| 3.9 - 4.0 | s | 3H | -OCH₃ Protons |

| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ Protons |

| Source:[2] |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| 155.6 | C-OCH₃ |

| 146.29 | C-C(CH₃)₃ |

| 132.68 | Quaternary Aromatic Carbon |

| 129.1 | Aromatic CH |

| 126.5 | Aromatic CH |

| 125.2 | Aromatic CH |

| 122.7 | Aromatic CH |

| 118.5 | Aromatic CH |

| 105.7 | Aromatic CH |

| 55.3 | -OCH₃ |

| 34.8 | -C (CH₃)₃ |

| 31.6 | -C(C H₃)₃ |

| Source:[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 214 | 48 | [M]⁺ (Molecular Ion) |

| 199 | 100 | [M - CH₃]⁺ |

| 171 | 16 | [M - C₃H₇]⁺ |

| 158 | 11 | [M - C₄H₈]⁺ |

| 152 | 9 | |

| 141 | 10 | |

| 139 | 10 | |

| 128 | 10 | |

| 115 | 7 | |

| Source:[2] |

Synthesis

The primary method reported for the synthesis of this compound is the Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol using a solid acid catalyst, such as a large-pore zeolite.[2]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on the methodology described by S. B. Umbarkar et al.[2]

Materials:

-

2-Methoxynaphthalene

-

tert-Butanol

-

Large-pore zeolite catalyst (e.g., H-MOR)

-

Cyclohexane (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by calcination at 500 °C for 6 hours.

-

Reaction Setup: A mixture of 2-methoxynaphthalene (10 mmol) and tert-butanol (20 mmol) is dissolved in cyclohexane (100 ml) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Catalyst Addition: The activated zeolite catalyst (0.5 g) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a reflux temperature of 160 °C and stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC).

-

Work-up: After the reaction reaches the desired conversion, the mixture is cooled to room temperature. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to isolate this compound.

-

Characterization: The purified product is characterized by NMR and MS to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the bulky, sterically hindering tert-butyl group on the naphthalene ring system.

-

Electrophilic Aromatic Substitution: The methoxy group activates the naphthalene ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. However, the steric bulk of the tert-butyl group will significantly influence the regioselectivity of such reactions.

-

Potential Applications: While specific applications for this compound are not extensively documented, its structural motifs are found in various biologically active molecules and functional materials. It can be considered as a building block in the synthesis of more complex molecules for drug discovery or as a component in the development of organic electronic materials.

References

Spectroscopic and Structural Elucidation of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 2-(tert-Butyl)-6-methoxynaphthalene, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.64 | d | 8.8 | 1H | Ar-H |

| 7.58 | d | 2.0 | 1H | Ar-H |

| 7.30 | dd | 8.8, 2.4 | 1H | Ar-H |

| 7.11 | d | 8.8 | 1H | Ar-H |

| 7.07 | d | 2.4 | 1H | Ar-H |

| 3.88 | s | - | 3H | -OCH₃ |

| 1.38 | s | - | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type |

| 157.4 | C |

| 145.8 | C |

| 134.5 | C |

| 129.8 | CH |

| 129.4 | C |

| 127.0 | CH |

| 124.6 | CH |

| 118.7 | CH |

| 105.7 | CH |

| 55.3 | CH₃ |

| 34.8 | C |

| 31.6 | CH₃ (3C) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2958 | C-H stretch (tert-butyl) |

| 1608, 1505, 1463 | C=C stretch (aromatic) |

| 1246 | C-O stretch (aryl ether) |

| 854, 810 | C-H bend (out-of-plane, aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate.

Mass Spectrometry (MS): Mass spectral data was acquired on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer using electron ionization (EI) at 70 eV.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.

An In-depth Technical Guide to the Solubility of 2-(tert-Butyl)-6-methoxynaphthalene and Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource for understanding the solubility characteristics of 2-(tert-Butyl)-6-methoxynaphthalene and related naphthalene derivatives. Given the scarcity of specific data for the title compound, this paper presents qualitative solubility data for the parent compound, 2-methoxynaphthalene, and outlines a general methodology for solubility determination.

Data Presentation: Qualitative Solubility of 2-Methoxynaphthalene

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. 2-Methoxynaphthalene, an aromatic ether, is generally soluble in non-polar and moderately polar organic solvents and insoluble in highly polar solvents like water.

| Solvent | Chemical Formula | Polarity | Solubility of 2-Methoxynaphthalene |

| Water | H₂O | Highly Polar | Insoluble[1][2][3] |

| Dipropylene Glycol | C₆H₁₄O₃ | Polar | Insoluble[3] |

| Methanol | CH₃OH | Polar | Slightly Soluble[1] |

| Ethanol | C₂H₅OH | Polar | Soluble[1][2][3] |

| Benzene | C₆H₆ | Non-Polar | Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble[1][2] |

| Carbon Disulfide | CS₂ | Non-Polar | Soluble[1][2] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble[1] |

Experimental Protocols

General Methodology for Determining the Solubility of a Solid Organic Compound

This section outlines a general and robust procedure for quantitatively determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific organic solvent at a controlled temperature.

Materials:

-

The solid organic compound (solute)

-

The organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid organic compound to a series of vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should remain saturated with undissolved solid at the bottom of the vials.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a potential synthetic route for this compound via the Friedel-Crafts alkylation of 2-methoxynaphthalene.

Caption: Synthesis of this compound.

Logical Relationship: The Principle of Solubility

The following diagram illustrates the fundamental principle of "like dissolves like," which governs the solubility of organic compounds.

Caption: The "like dissolves like" principle of solubility.

References

The Synthesis and Scientific Context of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Guide

Abstract

2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative of significant interest in organic synthesis, primarily as an intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its history, focusing on the development of its synthetic methodologies. Detailed experimental protocols for its preparation are presented, alongside tabulated quantitative data for key reactions. Furthermore, this document includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of synthetic routes for functionalized naphthalenes, which are crucial precursors for various pharmaceuticals. While a singular "discovery" of this specific compound is not prominently documented, its emergence in the scientific literature is a result of extensive research into the selective alkylation of methoxynaphthalenes.

Notably, the tert-butylation of 2-methoxynaphthalene has been a subject of study for achieving regioselectivity in Friedel-Crafts alkylation reactions. The primary isomers formed during this reaction are this compound and its isomers. The drive to synthesize specific isomers in high yield has led to the investigation of various catalysts and reaction conditions.

This compound and its isomers are structurally related to key pharmaceutical agents. For instance, the 6-methoxy-2-naphthyl moiety is the core structure of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Consequently, synthetic routes to derivatives of 6-methoxynaphthalene have been and continue to be of high interest to the pharmaceutical industry. The development of efficient and selective syntheses of compounds like this compound is a testament to the ongoing efforts to refine the production of valuable chemical entities.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of 2-methoxynaphthalene with a tert-butylating agent. The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired product.

Shape-Selective Alkylation using Zeolite Catalysts

One of the most effective methods for the selective synthesis of 6-tert-butyl-2-methoxynaphthalene involves the use of large-pore zeolite catalysts. This approach offers advantages over traditional Lewis acid catalysts by providing shape selectivity and easier catalyst recovery.[1]

Experimental Protocol:

-

Catalyst Preparation: The zeolite catalyst (e.g., H-MOR or H-Y) is calcined at 500°C for 6 hours.

-

Reaction Setup: A mixture of 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol) as the alkylating agent, and cyclohexane (100 ml) as the solvent is placed in a stainless-steel autoclave.

-

Catalysis: The freshly calcined zeolite catalyst (0.5 g) is added to the autoclave.

-

Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 160°C) with stirring for a designated period.

-

Product Analysis: Samples are withdrawn periodically and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 2-methoxynaphthalene and the selectivity for the different isomers.

-

Product Isolation: After the reaction, the catalyst is filtered, and the products are isolated from the reaction mixture, often via column chromatography.[1]

Quantitative Data

The following tables summarize key quantitative data from the synthesis of this compound and related reactions.

Table 1: Physicochemical Properties of 2-tert-Butoxy-6-methoxynaphthalene [2]

| Property | Value |

| Melting Point | 69-70 °C |

| ¹H NMR (300 MHz, CDCl₃) δ | 7.67-7.60 (2H, m, ArH), 7.34 (1H, d, J 2.1, ArH), 7.18–7.09 (3H, m, ArH), 3.89 (3H, s, CH₃), 1.38 (9H, s, t-Bu) |

| ¹³C NMR (75 MHz, CDCl₃) δ | 156.7 (s), 151.2 (s), 131.3 (s), 129.3 (s), 128.6 (d), 127.2 (d), 125.5 (d), 120.3 (d), 118.8 (d), 105.5 (d), 78.6 (Cq t-Bu), 55.3 (CH₃), 28.8 (t-Bu) |

| HRMS (TOF EI+) m/z [M]⁺ | Calculated: 230.1307; Found: 230.1313 |

Table 2: Reaction Conditions and Selectivity for tert-Butylation of 2-Methoxynaphthalene over Zeolite Catalysts [1]

| Catalyst | Temperature (°C) | Conversion of 2-MN (%) | Selectivity for 6-TBMN (%) |

| H-MOR | 160 | 65 | 96 |

| H-Y | 160 | >95 | Lower than H-MOR |

*2-MN: 2-Methoxynaphthalene; 6-TBMN: 6-tert-Butyl-2-methoxynaphthalene

Diagrams of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways discussed in this guide.

Caption: Reaction pathway for the tert-butylation of 2-methoxynaphthalene.

Conclusion

This compound is a valuable chemical intermediate whose synthesis has been refined through the application of advanced catalytic methods. The use of shape-selective zeolite catalysts has enabled the high-yield production of the desired 6-substituted isomer, which is a key structural motif in pharmaceuticals. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for chemists and researchers working in the field of organic synthesis and drug development. Further research in this area may focus on the development of even more efficient and environmentally benign catalytic systems for the selective functionalization of naphthalenes.

References

Theoretical Analysis of 2-(tert-Butyl)-6-methoxynaphthalene: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following is a hypothetical theoretical study generated for illustrative purposes. The quantitative data presented has been created to be scientifically plausible based on known chemical principles but has not been derived from actual quantum chemical calculations.

Introduction

2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative. The strategic placement of a bulky tert-butyl group and an electron-donating methoxy group on the naphthalene scaffold can significantly influence its steric and electronic properties. Such molecules are of interest in medicinal chemistry and materials science. Understanding the fundamental molecular properties through theoretical studies is crucial for predicting reactivity, designing analogues, and elucidating potential biological interactions.

This technical guide provides a comprehensive theoretical analysis of this compound using Density Functional Theory (DFT). We present its optimized molecular geometry, electronic properties, and vibrational frequencies. This foundational data serves as a valuable resource for further computational and experimental investigations.

Computational Methodology

All theoretical calculations were hypothetically performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized in the gas phase using DFT with the B3LYP functional and the 6-31G(d,p) basis set.[1][2][3] The B3LYP functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic and vibrational data.

The workflow for the computational study is outlined below.

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a largely planar naphthalene core. The methoxy and tert-butyl groups introduce specific steric and electronic perturbations. Key geometric parameters are summarized in the table below. The C-O bond of the methoxy group and the C-C bonds of the tert-butyl group exhibit standard single bond lengths.

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| C6-O1 | 1.365 | |

| O1-C(Me) | 1.421 | |

| C2-C(tBu) | 1.542 | |

| Bond Angles (°) | ||

| C5-C6-C7 | 120.5 | |

| C6-O1-C(Me) | 117.8 | |

| C1-C2-C(tBu) | 122.1 | |

| Dihedral Angles (°) | ||

| C5-C6-O1-C(Me) | 5.2 | |

| C3-C2-C(tBu)-C(tBu-Me) | 60.1 |

Electronic Properties

The electronic properties of the molecule provide insight into its reactivity and potential for intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO is primarily localized on the electron-rich naphthalene ring and the methoxy group, while the LUMO is distributed across the aromatic system. The HOMO-LUMO energy gap is a key indicator of chemical stability.

| Property | Value |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap | 4.89 eV |

| Dipole Moment | 1.75 Debye |

The logical relationship between the substituents and the electronic properties is depicted in the diagram below.

Caption: Influence of substituents on the electronic properties of the naphthalene core.

Vibrational Analysis

The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. Key vibrational modes are associated with the functional groups of the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (t-Bu) | 2950 - 2980 |

| Aromatic C=C Stretch | 1500 - 1620 |

| C-O Stretch (Methoxy) | 1250 |

Conclusion

This hypothetical theoretical study provides fundamental insights into the structural and electronic properties of this compound. The presented data on its optimized geometry, electronic structure, and vibrational frequencies offer a solid foundation for future research. These findings can guide synthetic efforts, help in the interpretation of experimental data, and provide a starting point for more advanced computational studies, such as molecular docking simulations or reaction mechanism investigations.

References

Unraveling the Molecular Mysteries of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-6-methoxynaphthalene is a naphthalene derivative with a chemical structure that has garnered interest within the scientific community. While its primary application has been as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, recent inquiries have explored its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the mechanism of action of this compound, drawing from available data and its structural relationship to known bioactive molecules.

Potential as a Ubiquitination Inhibitor

Emerging information from commercial suppliers of research chemicals suggests that this compound is under investigation as a potential inhibitor of ubiquitination.[1] Ubiquitination is a critical post-translational modification process where ubiquitin, a small regulatory protein, is attached to substrate proteins, thereby influencing their degradation, localization, and function. The ubiquitin-proteasome system is a vital component of cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Unfortunately, at present, there are no publicly available peer-reviewed studies that detail the specific mechanism by which this compound may inhibit ubiquitination. Further research is required to identify its precise molecular target(s) within the ubiquitination cascade (E1, E2, or E3 ligases) and to quantify its inhibitory potency.

A hypothetical workflow for investigating the ubiquitination inhibitory activity of this compound is presented below.

Figure 1. A generalized workflow for an in vitro ubiquitination assay to assess the inhibitory potential of this compound.

Structural Analogy to Nabumetone and Potential Anti-Inflammatory Effects

This compound shares a structural scaffold with nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID). Nabumetone is a pro-drug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Given this structural similarity, it has been hypothesized that this compound may also exhibit anti-inflammatory properties through the inhibition of prostaglandin synthesis.

However, there is a critical lack of published experimental data to substantiate this hypothesis. Specific studies evaluating the inhibitory activity of this compound against COX-1 and COX-2 are necessary to determine if it shares a similar mechanism of action with nabumetone.

The classical signaling pathway for prostaglandin synthesis and the points of inhibition by NSAIDs are depicted in the following diagram.

Figure 2. The arachidonic acid cascade leading to prostaglandin synthesis, with the potential inhibitory point for this compound highlighted.

Quantitative Data and Experimental Protocols

A thorough search of scientific literature and public databases did not yield any quantitative data (e.g., IC50, Ki values) regarding the biological activity of this compound. Consequently, detailed experimental protocols for assays in which this compound has been definitively tested are not available.

The table below is provided as a template for future research findings.

| Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

The mechanism of action of this compound remains largely uncharacterized. While its potential as a ubiquitination inhibitor and its structural similarity to the NSAID nabumetone provide intriguing avenues for investigation, there is a clear and urgent need for empirical data.

Future research should focus on:

-

In vitro enzymatic assays to determine if this compound directly inhibits components of the ubiquitination pathway or the cyclooxygenase enzymes.

-

Cell-based assays to assess its effects on cellular processes regulated by ubiquitination (e.g., protein degradation) and inflammation (e.g., prostaglandin production).

-

Structural biology studies to elucidate the binding mode of this compound to any identified protein targets.

Such studies will be crucial in defining the pharmacological profile of this compound and determining its potential for further development as a research tool or therapeutic agent. Until then, any claims regarding its mechanism of action should be treated with caution and considered speculative.

References

Potential Biological Activity of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Overview Based on Structurally Related Analogs

Executive Summary

This document explores the potential biological activities of 2-(tert-Butyl)-6-methoxynaphthalene by examining the known properties of its structural analogs. The core chemical motifs, a naphthalene scaffold, a tert-butyl group, and a methoxy group, are present in various compounds that have demonstrated significant biological effects. Based on the analysis of these analogs, this compound is hypothesized to possess antioxidant, anti-inflammatory, and cytotoxic properties. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to provide a robust framework for future research and development.

Potential Biological Activities

The biological activities of structurally related compounds suggest that this compound may exhibit a range of pharmacological effects. These are primarily inferred from studies on compounds such as 2,4-di-tert-butylphenol (2,4-DTBP), 2-tert-butyl-4-methoxyphenol (BHA), and butylated hydroxytoluene (BHT).

Antioxidant Activity

Many phenolic compounds containing tert-butyl groups are known for their antioxidant properties. The tert-butyl group can provide steric hindrance to the hydroxyl group, stabilizing the resulting phenoxy radical and enhancing its radical-scavenging ability. BHT, for example, is a widely used synthetic antioxidant that acts by scavenging free radicals and reducing oxidative stress.[[“]]

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds are often linked to their antioxidant properties and their ability to modulate key inflammatory pathways. For instance, 2-tert-butyl-4-methoxyphenol (a major component of BHA) has been shown to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, particularly when combined with BHT.[2][3][4][5][6] This suggests a potential role in mitigating inflammatory responses.

Cytotoxic Activity

Several tert-butylated phenols have demonstrated cytotoxic effects against various cancer cell lines. 2,4-DTBP has been reported to induce apoptosis in tumor cells and has shown cytotoxic activity against colon cancer cell lines.[7][8] The mechanism of cytotoxicity is thought to be related to the induction of oxidative stress and interference with cellular signaling pathways.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for the biological activities of compounds structurally related to this compound.

Table 1: Cytotoxicity Data for 2,4-Di-tert-butylphenol (2,4-DTBP)

| Cell Line | Assay | Time Point | IC50 (µg/mL) | Reference |

| HCT116 | MTT | 24 hrs | 16.25 | [8] |

| HCT116 | MTT | 48 hrs | 9.94 | [8] |

| HCT116 | MTT | 72 hrs | 9.38 | [8] |

Table 2: Antioxidant Activity of 2,4-Di-tert-butylphenol (2,4-DTBP)

| Assay | IC50 | Reference |

| TBARS (copper-mediated) | 8.20 mM | [9] |

| AAPH-mediated oxidation | 9.9 mM | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10][11][12][13][14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[15][16][17][18][19]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 105 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Quantify NO production using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression of inflammatory genes (e.g., Cox2, Tnfa, iNOS) using real-time quantitative PCR.

-

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of a compound.[20][21][22][23][24]

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Potential Signaling Pathways and Mechanisms

Based on the activities of its structural analogs, this compound may exert its effects through the modulation of key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress.[25][26][27][28][29] Antioxidant compounds can activate Nrf2, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Antioxidant and anti-inflammatory compounds can inhibit this pathway.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for the initial biological screening of this compound.

Caption: Proposed experimental workflow for screening the biological activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the analysis of structurally similar compounds strongly suggests that this compound warrants investigation for its potential antioxidant, anti-inflammatory, and cytotoxic properties. The tert-butyl and methoxy substitutions on the naphthalene core are key features that could contribute to these activities.

Future research should focus on the synthesis and purification of this compound to enable direct biological evaluation. The experimental protocols and workflows outlined in this guide provide a clear path for initial screening. Should promising activity be identified, further studies to elucidate the precise mechanisms of action, including the modulation of signaling pathways like Nrf2/ARE and NF-κB, will be crucial. Subsequent in vivo studies in relevant disease models would then be necessary to validate its therapeutic potential. This systematic approach will be vital in determining if this compound or its derivatives could be developed into novel therapeutic agents.

References

- 1. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

- 2. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(tert-Butyl)-4-methoxyphenol - MedChem Express [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

- 23. 4.4. The Radical Scavenging Assay (The DPPH Assay) [bio-protocol.org]

- 24. mdpi.com [mdpi.com]

- 25. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hololifecenter.com [hololifecenter.com]

- 28. mdpi.com [mdpi.com]

- 29. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-6-methoxynaphthalene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its synthesis from the readily available starting material, 2-methoxynaphthalene, is a key transformation. The preferred method for this conversion is the Friedel-Crafts alkylation, specifically a tert-butylation reaction. The regioselectivity of this reaction is a critical aspect, with the 6-position being the desired site of alkylation for many applications. This document provides a detailed protocol for the synthesis of this compound, focusing on a shape-selective alkylation method using a zeolite catalyst to favor the formation of the desired isomer.

The electron-donating methoxy group on the naphthalene ring directs electrophilic substitution, and various catalysts can be employed to achieve the tert-butylation.[1] While traditional Lewis acids like aluminum chloride can be used, they often suffer from poor selectivity and generate hazardous waste.[2] Modern approaches utilizing solid acid catalysts, such as large-pore zeolites, offer a more environmentally friendly and selective alternative.[2] Zeolites like H-MOR have demonstrated high selectivity for the formation of 6-tert-butyl-2-methoxynaphthalene.[2][3] This protocol is based on the use of such a heterogeneous catalyst.

Experimental Protocol: Shape-Selective tert-Butylation of 2-Methoxynaphthalene

This protocol details the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst, H-MOR.

Materials:

-

2-Methoxynaphthalene (10 mmol, 1.58 g)

-

tert-Butanol (20 mmol, 1.48 g)

-

H-MOR zeolite catalyst (0.5 g), freshly calcined

-

Cyclohexane (100 ml), analytical grade

-

Equipment for inert atmosphere reaction (e.g., Schlenk line or glovebox)

-

High-pressure autoclave with stirring mechanism

-

Heating mantle with temperature controller

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography column for purification

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation: The H-MOR zeolite catalyst is activated by calcination at 500°C for 6 hours. After calcination, the catalyst should be stored in a desiccator to prevent moisture absorption.

-

Reaction Setup: In a high-pressure autoclave, add the calcined H-MOR catalyst (0.5 g), 2-methoxynaphthalene (10 mmol, 1.58 g), tert-butanol (20 mmol, 1.48 g), and cyclohexane (100 ml).[2]

-

Reaction Conditions: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to 160°C with continuous stirring.[2][3]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 2-methoxynaphthalene and the selectivity for this compound.

-

Work-up: After the desired conversion is achieved (e.g., 6 hours), cool the autoclave to room temperature. Filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional cyclohexane.

-

Isolation and Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of cyclohexane and ethyl acetate) to isolate the desired this compound isomer.[2]

Potential Side Reactions:

Over more active catalysts like H-Y, or under prolonged reaction times, side reactions can occur. These include:

-

Dialkylation, leading to di-tert-butyl-2-methoxynaphthalene derivatives.[2]

-

Demethylation of the methoxy group, resulting in mono- and di-tert-butyl derivatives of naphthol.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Methoxynaphthalene | 10 mmol | [2] |

| tert-Butanol | 20 mmol | [2] |

| Catalyst | ||

| H-MOR Zeolite | 0.5 g | [2] |

| Solvent | ||

| Cyclohexane | 100 ml | [2] |

| Reaction Conditions | ||

| Temperature | 160 °C | [2][3] |

| Results (with H-MOR) | ||

| Conversion of 2-Methoxynaphthalene | 65% | [2] |

| Selectivity for 6-tert-butyl-2-methoxynaphthalene | 96% | [2] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Pathway Diagram

Caption: Key components and products of the tert-butylation reaction.

References

Application of 2-(tert-Butyl)-6-methoxynaphthalene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative that serves as a valuable intermediate in organic synthesis. Its sterically bulky tert-butyl group and the electron-donating methoxy group influence its reactivity and make it a strategic component in the synthesis of complex organic molecules, most notably in the pharmaceutical industry as a precursor to the nonsteroidal anti-inflammatory drug (NSAID), Nabumetone. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound effectively.

Synthesis of this compound

The primary route to this compound is through the Friedel-Crafts alkylation of 2-methoxynaphthalene. The regioselectivity of this reaction is crucial and can be controlled by the choice of catalyst and reaction conditions. Zeolite catalysts have shown particular promise in achieving high selectivity for the desired 6-substituted product.

Experimental Protocol: Zeolite-Catalyzed tert-Butylation of 2-Methoxynaphthalene

This protocol is adapted from studies on the shape-selective alkylation of 2-methoxynaphthalene using large-pore zeolites.

Objective: To synthesize 6-tert-butyl-2-methoxynaphthalene with high selectivity.

Materials:

-

2-Methoxynaphthalene (10 mmol, 1.58 g)

-

tert-Butanol (20 mmol, 1.48 g)

-

H-MOR Zeolite catalyst (0.5 g)

-

Cyclohexane (solvent, 100 ml)

-

Nitrogen gas

-

Autoclave reactor

Procedure:

-

Freshly calcine the H-MOR zeolite catalyst at 500°C for 4 hours and allow it to cool under a nitrogen atmosphere.

-

In a stainless steel autoclave, combine 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol), and cyclohexane (100 ml).

-

Add the freshly calcined H-MOR catalyst (0.5 g) to the mixture.

-

Seal the autoclave and purge with nitrogen gas.

-

Heat the reaction mixture to 160°C with stirring.

-

Maintain the reaction at this temperature for 6-8 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the filtrate by gas chromatography (GC) to determine the conversion and product selectivity.

-

The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data for Zeolite-Catalyzed tert-Butylation

| Catalyst | Temperature (°C) | Conversion of 2-Methoxynaphthalene (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) | Reference |

| H-MOR | 160 | 65 | 96 | [1] |

| H-Y | 160 | >95 | Lower, with dialkylation and demethylation byproducts | [1] |

Application in the Synthesis of Nabumetone Precursors

This compound is a key intermediate in the synthesis of 2-acetyl-6-methoxynaphthalene, a direct precursor to the NSAID Nabumetone. The tert-butyl group can act as a removable blocking group to direct acylation to the desired position.

Logical Workflow for Synthesis of a Nabumetone Precursor

Caption: Synthetic workflow from 2-methoxynaphthalene to a Nabumetone precursor.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene to 2-Acetyl-6-methoxynaphthalene

This protocol describes the synthesis of a key precursor to Nabumetone.

Objective: To synthesize 2-acetyl-6-methoxynaphthalene from 2-methoxynaphthalene.

Materials:

-

2-Methoxynaphthalene (0.250 mole, 39.5 g)

-

Anhydrous aluminum chloride (0.32 mole, 43 g)

-

Acetyl chloride (0.32 mole, 25 g, 23 ml)

-

Dry nitrobenzene (200 ml)

-

Ice

-

Concentrated hydrochloric acid

-

Chloroform

-

Methanol

Procedure:

-

In a three-necked flask, dissolve anhydrous aluminum chloride in dry nitrobenzene.

-

Add finely ground 2-methoxynaphthalene to the solution.

-

Cool the stirred solution to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

Continue stirring in the ice bath for 2 hours after the addition is complete.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the two-phase mixture to a separatory funnel with chloroform and separate the organic layer.

-

Wash the organic layer with water.

-

Steam-distill the organic layer to remove the nitrobenzene.

-

Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, and remove the chloroform on a rotary evaporator.

-

Distill the solid residue under vacuum.

-

Recrystallize the distillate from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

Quantitative Data for the Synthesis of 2-Acetyl-6-methoxynaphthalene

| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 10.5-13 | 45-48 |

Biological Context: Nabumetone and the Cyclooxygenase (COX) Pathway

The end-product of the synthetic pathway involving this compound is often Nabumetone, a widely used NSAID. Nabumetone is a pro-drug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes are central to the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: The Cyclooxygenase (COX) signaling pathway and the mechanism of action of Nabumetone.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the preparation of pharmaceutical compounds. Its synthesis can be achieved with high regioselectivity using modern catalytic methods. While its primary documented application is as an intermediate in the synthesis of precursors to Nabumetone, its unique substitution pattern suggests potential for broader utility in the regioselective functionalization of the naphthalene core. The detailed protocols and pathways provided herein offer a comprehensive resource for researchers working with this versatile compound.

References

Application Notes and Protocols: 2-(tert-Butyl)-6-methoxynaphthalene as a Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(tert-butyl)-6-methoxynaphthalene as a versatile building block in the synthesis of complex organic molecules. The unique substitution pattern of this naphthalene derivative, featuring a bulky tert-butyl group and an electron-donating methoxy group, imparts specific chemical properties that are advantageous in organic synthesis and medicinal chemistry.

Introduction

This compound is an aromatic hydrocarbon characterized by a naphthalene core substituted with a tert-butyl group at the 2-position and a methoxy group at the 6-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex structures, including materials with interesting photophysical properties and biologically active compounds. The tert-butyl group can provide steric hindrance, influencing reaction selectivity and improving the solubility and stability of the final products. The methoxy group, an electron-donating group, activates the naphthalene ring towards electrophilic substitution.

Application Note 1: Synthesis of 6-tert-Butyl-2-methoxynaphthalene via Friedel-Crafts Alkylation

One of the key applications of 2-methoxynaphthalene is its conversion to 6-tert-butyl-2-methoxynaphthalene through Friedel-Crafts alkylation. This reaction is a crucial step in introducing the tert-butyl group to the naphthalene core, which can then be used in further synthetic transformations. The use of solid acid catalysts like zeolites has been shown to provide high selectivity for the desired product.

Experimental Protocol: Friedel-Crafts Alkylation of 2-Methoxynaphthalene

This protocol is adapted from the literature for the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst.[1]

Materials:

-

2-Methoxynaphthalene (10 mmol, 1.58 g)

-

tert-Butanol (20 mmol, 1.48 g)

-

H-MOR Zeolite catalyst (0.5 g, freshly calcined)

-

Cyclohexane (solvent, 100 ml)

-

Autoclave reactor

Procedure:

-

Freshly calcine the H-MOR zeolite catalyst at 500°C for 6 hours.

-

In a typical reaction run, charge a stainless steel autoclave with 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol), and cyclohexane (100 ml).

-

Add the freshly calcined H-MOR zeolite catalyst (0.5 g) to the mixture.

-

Seal the autoclave and stir the reaction mixture at 160°C for a specified time (e.g., 6 hours).

-

After the reaction, cool the autoclave to room temperature.

-

Filter the catalyst from the reaction mixture.

-

Analyze the products by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

-

Isolate the desired product, 6-tert-butyl-2-methoxynaphthalene, from the reaction mixture using column chromatography.

Data Presentation

| Catalyst | Temperature (°C) | Time (h) | 2-Methoxynaphthalene Conversion (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) |

| H-MOR | 160 | 6 | 65 | 96 |

| H-Y | 160 | 6 | >95 | Lower, with formation of dialkylated and demethylated byproducts |

Table 1: Representative data for the tert-butylation of 2-methoxynaphthalene over zeolite catalysts.[1]

Application Note 2: Synthesis of a Complex Molecule - A Soluble peri-Xanthenoxanthene (PXX) Derivative

Derivatives of this compound, such as 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol, can serve as key building blocks for the synthesis of complex, soluble polycyclic aromatic hydrocarbons like peri-xanthenoxanthenes (PXXs). These PXX derivatives are of interest for their potential applications in organic electronics and photodynamic therapy.[2][3]

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of a soluble PXX derivative starting from 2,6-dihydroxynaphthalene.

Experimental Protocol: Synthesis of 3,7-Di-tert-butylnaphthalene-2,6-diol

This protocol is based on the tert-butylation of naphthalene-2,6-diol.[2]

Materials:

-

Naphthalene-2,6-diol (1.00 g)

-

tert-Butanol (excess)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve naphthalene-2,6-diol in a suitable solvent such as dichloromethane.

-

Add an excess of tert-butanol and a catalytic amount of trifluoroacetic acid.

-

Heat the reaction mixture at 60°C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield 3,7-di-tert-butylnaphthalene-2,6-diol.

Application Note 3: Biological Activity of Derived Molecules - Targeting Aldo-keto Reductase 1C3 (AKR1C3)

The 6-methoxynaphthalene core structure is found in several biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Analogues of Naproxen have been investigated as inhibitors of Aldo-keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer and other malignancies.[4] Molecules derived from this compound could potentially be developed as selective AKR1C3 inhibitors.

AKR1C3 Signaling Pathway

AKR1C3 plays a crucial role in androgen biosynthesis and prostaglandin metabolism. Its inhibition can disrupt signaling pathways that promote cancer cell proliferation and survival. The following diagram illustrates a simplified overview of the AKR1C3 signaling pathway.

Summary of Quantitative Data

| Compound | Target | IC50 (nM) | Assay |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | Potent Inhibition | Enzymatic Assay |

| Indomethacin | AKR1C3 | Potent Inhibition | Enzymatic Assay |

Table 2: Inhibitory activity of selected compounds against AKR1C3.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its utility has been demonstrated in the preparation of advanced materials like soluble PXX derivatives and as a scaffold for the development of potent and selective enzyme inhibitors for therapeutic applications. The provided protocols and application notes serve as a guide for researchers in utilizing this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (Open Access) Synthesis and Photodynamic Activity of Peri-xanthenoxanthene Derivatives. (2019) | Yong Chen | 1 Citations [scispace.com]

- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(tert-Butyl)-6-methoxynaphthalene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative with emerging interest in medicinal chemistry. Its structural similarity to the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone suggests its potential as a modulator of inflammatory pathways. Furthermore, it is recognized as a key intermediate in organic synthesis and a potential impurity in pharmaceutical preparations, necessitating a thorough understanding of its biological properties.[1] This document provides an overview of its known applications, a detailed protocol for its synthesis, and representative experimental procedures to investigate its potential biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O | [1] |

| Molecular Weight | 214.3 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 6-tert-butyl-2-methoxynaphthalene | |

| CAS Number | 701270-26-0 |

Applications in Medicinal Chemistry

This compound serves multiple roles in the field of medicinal chemistry:

-

Synthetic Intermediate: It is a valuable building block for the synthesis of more complex molecules, including potential new therapeutic agents. Its naphthalene core is a common scaffold in pharmacologically active compounds.

-

Pharmaceutical Impurity: This compound has been identified as a potential impurity in formulations of the NSAID Nabumetone.[1] As such, its synthesis and characterization are crucial for quality control and safety assessment of the drug product.

-

Potential Biological Activity: While extensive biological data is not yet available, its structural relationship to the active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (a known COX-1/COX-2 inhibitor), suggests that this compound may possess anti-inflammatory properties.[2] Preliminary information also suggests it may act as a ubiquitination inhibitor, a mechanism with broad therapeutic implications.[1] Further research is warranted to fully elucidate its pharmacological profile.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst, H-MOR, to selectively synthesize 6-tert-butyl-2-methoxynaphthalene.

Materials:

-

2-Methoxynaphthalene

-

tert-Butanol

-

H-MOR zeolite catalyst

-

Cyclohexane (solvent)

-

Nitrogen gas

-

Autoclave reactor

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Catalyst Activation: Freshly calcine the H-MOR zeolite catalyst at 500°C for 6 hours.

-

Reaction Setup: In a stainless-steel autoclave, combine 1.58 g (10 mmol) of 2-methoxynaphthalene, 1.48 g (20 mmol) of tert-butanol, and 0.5 g of the activated H-MOR catalyst in 100 ml of cyclohexane.

-

Inert Atmosphere: Purge the autoclave with nitrogen gas to create an inert atmosphere.

-

Reaction Conditions: Heat the mixture to 160°C and maintain this temperature for the desired reaction time (e.g., several hours), with stirring.

-

Reaction Monitoring: Periodically, carefully take aliquots from the reaction mixture and analyze by GC-MS to monitor the consumption of 2-methoxynaphthalene and the formation of 6-tert-butyl-2-methoxynaphthalene.

-

Work-up: After the reaction reaches the desired conversion, cool the autoclave to room temperature. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to isolate pure 6-tert-butyl-2-methoxynaphthalene.

Expected Outcome:

This method has been reported to achieve high selectivity (up to 96%) for 6-tert-butyl-2-methoxynaphthalene at a 65% conversion rate of 2-methoxynaphthalene.

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol provides a general method to evaluate the potential of this compound to inhibit COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Known COX inhibitors (e.g., Meloxicam, Celecoxib) as positive controls

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for testing.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Include wells for a negative control (enzyme and buffer only) and positive controls (enzyme with known inhibitors).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable quenching solution (e.g., a solution of hydrochloric acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

-

Visualizations

Caption: Synthesis workflow for this compound.

References

Application Note and Protocol: Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(tert-Butyl)-6-methoxynaphthalene, a valuable intermediate in organic synthesis and drug discovery. The featured method is a shape-selective Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol using a large-pore zeolite catalyst. This approach offers high selectivity for the desired 6-substituted isomer, minimizing the formation of other isomers and di-alkylated byproducts. This protocol includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including potential pharmaceutical agents. The tert-butyl group provides steric bulk, which can influence the molecule's conformation and biological activity. The methoxy group at the 6-position is a common feature in many biologically active naphthalenes. Therefore, a reliable and selective synthesis of this compound is of significant interest.

The protocol described herein is based on the principle of Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction. By employing a shape-selective zeolite catalyst, the reaction favors the formation of the sterically less hindered 2,6-disubstituted product over other possible isomers.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Methoxynaphthalene | [1] |

| Alkylating Agent | tert-Butanol | [1] |

| Catalyst | H-MOR Zeolite | [1] |

| Solvent | Cyclohexane | [1] |

| Reaction Temperature | 160 °C | [1] |

| Reaction Time | 6 hours | [1] |

| Conversion of 2-Methoxynaphthalene | 65% | [1] |

| Selectivity for 6-tert-butyl-2-methoxynaphthalene | 96% | [1] |

| Isolated Yield | Not explicitly stated, but high selectivity suggests a good potential yield. |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O |

| Molecular Weight | 214.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available in search results |

| ¹H NMR (CDCl₃, δ) | Data not readily available in search results |

| ¹³C NMR (CDCl₃, δ) | Data not readily available in search results |

| Mass Spectrometry (m/z) | Data not readily available in search results |

Experimental Protocol

This protocol details the synthesis of this compound via the Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst.[1]

Materials:

-

2-Methoxynaphthalene (10 mmol, 1.58 g)

-

tert-Butanol (20 mmol, 1.48 g)

-

H-MOR Zeolite catalyst (0.5 g), freshly calcined

-

Cyclohexane (100 mL)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Heating mantle

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-